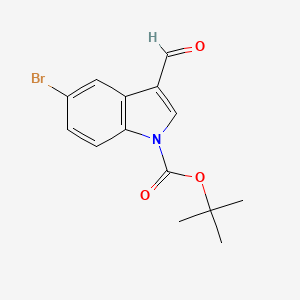

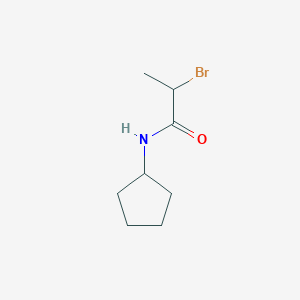

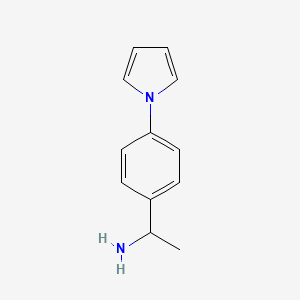

2-bromo-N-cyclopentylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-bromo-N-cyclopentylpropanamide is a chemical compound that is part of a broader class of brominated organic molecules. While the specific compound this compound is not directly discussed in the provided papers, the related compounds and their synthesis, molecular structures, and chemical reactions can offer insights into the properties and potential synthetic routes for this compound.

Synthesis Analysis

The synthesis of brominated compounds can be achieved through various methods. For instance, 2-bromoindoles were synthesized using a Cs2CO3-promoted intramolecular cyclization of 2-(gem-bromovinyl)-N-methylsulfonylanilines under transition-metal-free conditions, which suggests that similar conditions could potentially be applied to synthesize related structures like this compound . Additionally, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involved NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, indicating that these techniques could be useful in characterizing the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and diverse. The paper on the synthesis of a coumarin-based fluorescent ATRP initiator provides detailed crystallographic data, which could be relevant when considering the molecular structure of this compound . The monoclinic system and specific space group details could guide the prediction of the crystalline structure of similar brominated amides.

Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions. For example, the formation of cyclopropanes and five-membered heterocycles from bromoacrylic acid derivatives indicates that brominated compounds can participate in ring closure reactions, which might be relevant for the chemical behavior of this compound . Moreover, the regio- and chemoselective bromination of cyclopentenones suggests that the position of bromination can be controlled under specific conditions, which could be important for the targeted synthesis of this compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The papers provided do not directly discuss the properties of this compound, but the methods and analyses used in these studies, such as NMR, FT-IR, and mass spectrometry, are essential tools for determining these properties . The solubility, melting point, and reactivity of this compound could be inferred from related compounds studied in these papers.

Applications De Recherche Scientifique

Bromocriptine in Diabetes Management

Bromocriptine, a derivative closely related to the structural class of 2-bromo-N-cyclopentylpropanamide, has been used in the treatment of type 2 diabetes. A study demonstrated that quick-release bromocriptine (bromocriptine-QR) could reduce cardiovascular events among patients with type 2 diabetes, suggesting its potential beyond glycemic control to cardiovascular risk reduction (Gaziano et al., 2010).

Carbonic Anhydrase Inhibition

Research on bromophenol derivatives, which share a bromo-functional group with this compound, has found significant inhibitory effects on carbonic anhydrase isoenzymes. These findings have implications for the development of new therapeutic agents for conditions such as glaucoma, epilepsy, and obesity (Boztaş et al., 2015).

Advanced Polymer Synthesis

The compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a variant of the core structure, has been synthesized and used as an efficient fluorescent initiator in atom transfer radical polymerization (ATRP) of acrylates. This application highlights the role of bromo-functionalized compounds in the synthesis of novel polymeric materials with potential applications in sensors and bioimaging (Kulai & Mallet-Ladeira, 2016).

Bromo-substituted Compounds in Organic Synthesis

The synthesis and applications of 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes, compounds related to this compound, have been reviewed for their utility in palladium-catalyzed cross-coupling reactions. These compounds serve as vital intermediates for the construction of complex molecules with potential biological and medicinal applications (Ghosh & Ray, 2017).

Bromocriptine for Metabolic Disorders

A new formulation of bromocriptine, related to this compound, has been explored for its application in treating metabolic disorders such as type 2 diabetes and obesity. This formulation aims to reset circadian rhythms and improve metabolic parameters, showcasing the diverse potential of bromo-functionalized compounds in therapeutic applications (Holt, Barnett, & Bailey, 2010).

Safety and Hazards

While specific safety and hazard information for 2-bromo-N-cyclopentylpropanamide was not found in the search results, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Propriétés

IUPAC Name |

2-bromo-N-cyclopentylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYZXYQNRGOWNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCC1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586133 |

Source

|

| Record name | 2-Bromo-N-cyclopentylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905810-23-3 |

Source

|

| Record name | 2-Bromo-N-cyclopentylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1286002.png)

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)